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Compound Name: 4-Bromobenzamide

Cat. No.: B181206

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzamide is a valuable and versatile chemical building block widely utilized in
organic synthesis and medicinal chemistry. Its structure, featuring a benzene ring substituted
with both a bromine atom and an amide functional group, offers a unique combination of
reactivity and stability. The bromine atom serves as a convenient handle for various cross-
coupling reactions, enabling the facile introduction of diverse functionalities. Simultaneously,
the benzamide moiety is a well-established pharmacophore present in numerous biologically
active compounds, contributing to favorable interactions with biological targets. This technical
guide provides a comprehensive overview of the properties, synthesis, and applications of 4-
Bromobenzamide, with a focus on its utility in the development of novel therapeutics.

Physicochemical Properties

4-Bromobenzamide is a white to off-white crystalline powder.[1] A summary of its key
physicochemical properties is presented in Table 1.
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Property Value Reference(s)
CAS Number 698-67-9

Molecular Formula C7HeBrNO

Molecular Weight 200.03 g/mol

Melting Point 190-193 °C

Solubility Sparingly soluble in water [1]
Appearance White to off-white crystalline o

powder

Spectroscopic Data

The structural features of 4-Bromobenzamide can be confirmed by various spectroscopic

techniques.

Technique Data Reference(s)
Characteristic signals for

1H NMR _ [2]
aromatic protons are observed.
Signals corresponding to the

13C NMR seven carbon atoms of the [2]
molecule are present.
Characteristic peaks for N-H
and C=0 stretching of the

IR [2]

amide group, and C-Br

stretching.

Mass Spectrometry

The molecular ion peak
corresponding to the molecular

weight can be observed.

[2]

Applications in Organic Synthesis
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The bromine atom in 4-Bromobenzamide makes it an excellent substrate for a variety of
palladium-catalyzed cross-coupling reactions, which are fundamental transformations in
modern organic synthesis. These reactions allow for the formation of carbon-carbon and
carbon-nitrogen bonds, providing access to a wide array of complex molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds,
typically between an aryl or vinyl halide and an organoboron compound. 4-Bromobenzamide
can be effectively coupled with various boronic acids to synthesize 4-arylbenzamides.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 4-
Bromobenzamide

This protocol is adapted from procedures for similar aryl bromides.[3][4]
Materials:

4-Bromobenzamide

Arylboronic acid (1.1 - 1.5 equivalents)

Palladium catalyst (e.g., Pd(PPhs)a, 2-5 mol%)

Base (e.g., K2COs, K3POa4, Cs2CO0s3, 2-3 equivalents)

Solvent (e.g., 1,4-dioxane, toluene, DMF, with a small amount of water)
Procedure:

» To an oven-dried reaction vessel, add 4-Bromobenzamide, the arylboronic acid, palladium
catalyst, and base.

e The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

¢ Add the degassed solvent system to the reaction mixture.
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e The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until TLC or GC-
MS analysis indicates completion of the reaction.

e Upon completion, the reaction is cooled to room temperature and diluted with water.

e The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure.

e The crude product is purified by column chromatography on silica gel to afford the desired 4-

arylbenzamide.

Quantitative Data for Suzuki-Miyaura Coupling of Related Aryl Bromides

Aryl Couplin .
. Catalyst Temp Yield Referen
Bromid g Base Solvent
(mol%) (°C) (%) ce

e Partner
5-(4-
bromoph

Phenylbo  Pd(PPhs) 1,4-
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( .
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Buchwald-Hartwig Amination
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The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen
bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[6] This
reaction allows for the preparation of N-aryl and N-heteroaryl derivatives of 4-
Bromobenzamide.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 4-
Bromobenzamide

This protocol is based on general procedures for Buchwald-Hartwig amination.[7][8]
Materials:

» 4-Bromobenzamide

¢ Amine (1.0 - 1.2 equivalents)

o Palladium precatalyst (e.g., Pdz2(dba)s, 1-2 mol%)

e Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%)

e Base (e.g., NaOtBu, Cs2CO0s3, 1.2 - 2.0 equivalents)

e Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

e In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium
precatalyst, phosphine ligand, and base.

* 4-Bromobenzamide and the amine are then added, followed by the anhydrous, degassed
solvent.

e The reaction vessel is sealed and heated to 80-110 °C with stirring for 12-24 hours, or until
the reaction is complete as monitored by TLC or LC-MS.

 After cooling to room temperature, the reaction mixture is diluted with an organic solvent and
filtered through a pad of celite to remove inorganic salts.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://www.benchchem.com/product/b181206?utm_src=pdf-body
https://www.benchchem.com/product/b181206?utm_src=pdf-body
https://www.benchchem.com/product/b181206?utm_src=pdf-body
https://www.benchchem.com/product/b181206?utm_src=pdf-body
https://www.jk-sci.com/blogs/resource-center/buchwald-hartwig-cross-coupling-1
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Buchwald-Hartwig_Amination
https://www.benchchem.com/product/b181206?utm_src=pdf-body
https://www.benchchem.com/product/b181206?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e The filtrate is concentrated under reduced pressure.

e The resulting crude product is purified by column chromatography to yield the desired N-
substituted 4-aminobenzamide derivative.

Application in Drug Discovery

The benzamide scaffold is a privileged structure in medicinal chemistry, and derivatives of 4-
Bromobenzamide have shown significant potential in the development of novel therapeutic
agents.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. Inhibitors
of PARP have emerged as a promising class of anticancer agents, particularly for tumors with
deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Several
potent PARP inhibitors are based on a benzamide core, which mimics the nicotinamide moiety
of the PARP substrate NAD*. 4-Bromobenzamide serves as a key starting material for the
synthesis of various PARP inhibitors.[9][10]

The general structure of many PARP inhibitors features a substituted benzamide "warhead"
that binds to the nicotinamide-binding pocket of the enzyme. The 4-position of the benzamide,
where the bromine is located in the starting material, is often functionalized to introduce
moieties that can interact with other regions of the enzyme or modulate the physicochemical
properties of the molecule.

ICso Values for Representative PARP-1 Inhibitors with Benzamide Scaffolds
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Compound PARP-1 ICs0 (nM) Reference
Olaparib (reference) 34 [11]
Compound 8a

) o o 36 [11]
(pyridopyridazinone derivative)
Compound 16l
(thienoimidazole-4- 43 [9]
carboxamide derivative)
Compound Y49 (selective

0.96 [12]

PARP-1 inhibitor)

Hedgehog Signaling Pathway Inhibitors

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its
aberrant activation is implicated in the development of several types of cancer. Small molecule
inhibitors of the Hh pathway, particularly those targeting the Smoothened (SMO) receptor, have
shown therapeutic potential. Novel benzamide derivatives have been synthesized and
evaluated as potent SMO antagonists, with some demonstrating significant inhibition of the
Hedgehog signaling pathway.[13]
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Caption: A generalized workflow for the Suzuki-Miyaura coupling of 4-Bromobenzamide.

Experimental Workflow: Buchwald-Hartwig Amination
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Caption: A generalized workflow for the Buchwald-Hartwig amination of 4-Bromobenzamide.

Signaling Pathway: PARP Inhibition in DNA Repair
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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